molecular formula C18H17FN2O2S2 B2413020 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide CAS No. 894005-10-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide

Cat. No. B2413020
CAS RN: 894005-10-8
M. Wt: 376.46
InChI Key: QQMXAHWZZCFCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The compound “N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide” has a complex structure with multiple functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown to not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating their therapeutic potential with minimal side effects (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Research has been conducted on the inhibitory effects of benzenesulfonamide derivatives on enzymes such as kynurenine 3-hydroxylase, showing high-affinity inhibition. These studies highlight the potential of these compounds in investigating the pathophysiological roles of enzymes and their pathways in various diseases (S. Röver et al., 1997).

Photodynamic Therapy for Cancer

The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for Type II photodynamic therapy applications in treating cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective cancer treatment (M. Pişkin et al., 2020).

Antimicrobial and UV Protection for Textiles

Thiazole azodyes containing the sulfonamide moiety have been developed for simultaneous dyeing and UV protection finishing of cotton textiles, offering antimicrobial properties as well. This research signifies the compound's utility in enhancing the functional features of fabrics (H. Mohamed et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

It’s possible that the compound may act as an agonist, enhancing the receptor’s activity, or as an antagonist, inhibiting its function .

Biochemical Pathways

The activation or inhibition of PPARγ can affect several biochemical pathways. For instance, PPARγ activation is known to promote adipogenesis and improve insulin sensitivity . On the other hand, its inhibition can lead to reduced adipogenesis and potentially contribute to insulin resistance .

Pharmacokinetics

Like many other small molecule drugs, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. If it acts as an agonist, it could promote adipogenesis and improve insulin sensitivity . If it acts as an antagonist, it could inhibit adipogenesis and potentially contribute to insulin resistance .

Action Environment

Environmental factors such as diet, physical activity, and the presence of other drugs can influence the compound’s action, efficacy, and stability . For instance, a high-fat diet might exacerbate the effects of PPARγ inhibition, while regular exercise could potentially mitigate them .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMXAHWZZCFCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide

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